molecular formula C11H16N2 B12578348 1H-Benzimidazole, 1,3-diethyl-2,3-dihydro- CAS No. 193482-69-8

1H-Benzimidazole, 1,3-diethyl-2,3-dihydro-

Cat. No.: B12578348
CAS No.: 193482-69-8
M. Wt: 176.26 g/mol
InChI Key: CYHVDCMBRUBZSS-UHFFFAOYSA-N
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Description

1H-Benzimidazole, 1,3-diethyl-2,3-dihydro-: is an organic compound with the molecular formula C11H16N2 . It is a derivative of benzimidazole, characterized by the presence of two ethyl groups at the 1 and 3 positions and a dihydro structure at the 2 and 3 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Benzimidazole, 1,3-diethyl-2,3-dihydro- can be synthesized through the chemical modification of benzimidazole. The process involves the reaction of benzimidazole with ethylating agents under controlled conditions . The reaction typically requires a solvent such as ethanol or toluene and may involve catalysts to enhance the reaction rate and yield.

Industrial Production Methods: Industrial production of 1H-Benzimidazole, 1,3-diethyl-2,3-dihydro- follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. It involves the use of industrial-grade solvents and catalysts, along with precise control of reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions: 1H-Benzimidazole, 1,3-diethyl-2,3-dihydro- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Mechanism of Action

The mechanism of action of 1H-Benzimidazole, 1,3-diethyl-2,3-dihydro- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its dihydro structure allows it to interact with different molecular sites, leading to diverse biological effects .

Comparison with Similar Compounds

Uniqueness: 1H-Benzimidazole, 1,3-diethyl-2,3-dihydro- is unique due to its specific substitution pattern and dihydro structure, which confer distinct chemical and biological properties. Its ethyl groups and dihydro configuration make it a valuable compound for various applications, distinguishing it from other benzimidazole derivatives .

Properties

CAS No.

193482-69-8

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

1,3-diethyl-2H-benzimidazole

InChI

InChI=1S/C11H16N2/c1-3-12-9-13(4-2)11-8-6-5-7-10(11)12/h5-8H,3-4,9H2,1-2H3

InChI Key

CYHVDCMBRUBZSS-UHFFFAOYSA-N

Canonical SMILES

CCN1CN(C2=CC=CC=C21)CC

Origin of Product

United States

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